
tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl ester group attached to a pyrrolidine ring, which is further substituted with a naphthalen-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.
Introduction of the Naphthalen-2-yl Group: The naphthalen-2-yl group can be introduced through a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction, where the carboxylic acid group of the pyrrolidine derivative is reacted with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactors have been shown to be efficient and sustainable for the synthesis of tertiary butyl esters .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the naphthalen-2-yl group can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can be performed on the pyrrolidine ring to form reduced pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, where the tert-butyl ester group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and alcohols.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
科学的研究の応用
Chemistry:
- The compound can be used as a building block in the synthesis of more complex organic molecules.
- It can serve as a ligand in coordination chemistry for the preparation of metal complexes.
Biology:
- The compound may have potential applications in the development of pharmaceuticals due to its structural similarity to biologically active molecules.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the treatment of neurological disorders.
Industry:
- The compound can be used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
tert-Butyl (2R)-2-(phenyl)pyrrolidine-1-carboxylate: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.
tert-Butyl (2R)-2-(benzyl)pyrrolidine-1-carboxylate: Similar structure but with a benzyl group instead of a naphthalen-2-yl group.
Uniqueness:
- The presence of the naphthalen-2-yl group in tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and potential applications in various fields.
特性
分子式 |
C19H23NO2 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
tert-butyl (2R)-2-naphthalen-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)22-18(21)20-12-6-9-17(20)16-11-10-14-7-4-5-8-15(14)13-16/h4-5,7-8,10-11,13,17H,6,9,12H2,1-3H3/t17-/m1/s1 |
InChIキー |
MOABNQPHUDXVDB-QGZVFWFLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC3=CC=CC=C3C=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


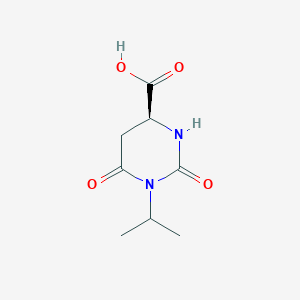

![Methyl 3-[methyl(pentan-2-yl)amino]propanoate](/img/structure/B11757121.png)

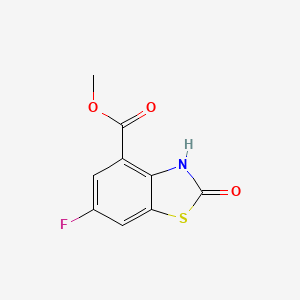
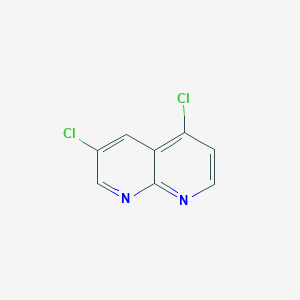
![8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)
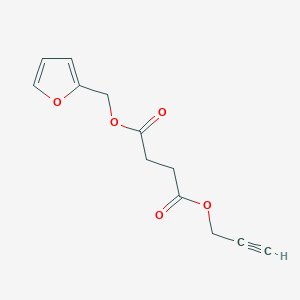
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757151.png)
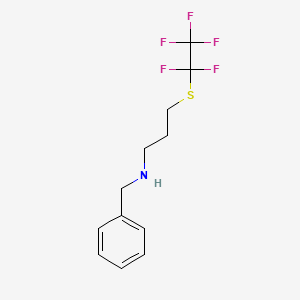

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11757162.png)
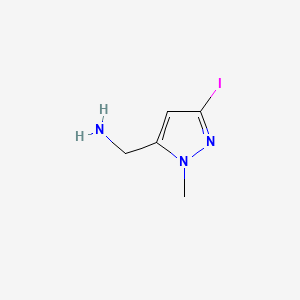
![1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide](/img/structure/B11757183.png)
